molecular formula C13H18N2O2 B2518967 Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate CAS No. 2248418-58-6

Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate

Cat. No. B2518967
CAS RN: 2248418-58-6
M. Wt: 234.299
InChI Key: RUMFVOVTYZSOIO-UHFFFAOYSA-N
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Description

Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate, also known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective inverse agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. AM251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism Of Action

Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate acts as an inverse agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. It binds to the receptor and blocks the activity of endocannabinoids, which are naturally occurring compounds in the body that activate the receptor. By blocking the receptor, Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate can prevent the psychoactive effects of marijuana and other cannabinoids.
Biochemical and Physiological Effects:
Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and addiction. It has also been shown to affect appetite and metabolism, as well as the regulation of mood and emotions.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate in lab experiments is its potency and selectivity as a CB1 receptor antagonist. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of psychoactive compounds. However, one limitation of using Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate is its potential for off-target effects, as it may bind to other receptors in addition to the CB1 receptor.

Future Directions

There are several future directions for research involving Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate, including the investigation of its potential therapeutic uses in various diseases, such as pain, inflammation, and addiction. Additionally, further studies are needed to better understand the endocannabinoid system and its role in various physiological processes, as well as the potential of cannabinoids as therapeutic agents.

Synthesis Methods

The synthesis of Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate involves several steps, including the reaction of 6-amino-2-methylpyridine-3-carboxylic acid with tert-butyl acrylate to form tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate. The compound is then subjected to a series of reactions to produce the final product, Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate.

Scientific Research Applications

Tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate has been used in a variety of scientific research applications, including the study of the endocannabinoid system and its role in pain, inflammation, and addiction. It has also been used to investigate the effects of cannabinoids on the central nervous system, as well as their potential therapeutic uses in various diseases.

properties

IUPAC Name

tert-butyl (E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-10(5-7-11(14)15-9)6-8-12(16)17-13(2,3)4/h5-8H,1-4H3,(H2,14,15)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMFVOVTYZSOIO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)N)/C=C/C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate

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